Fosnetupitant

描述

磷酸奈妥匹坦是一种主要用于治疗化疗引起的恶心和呕吐的药物。它是奈妥匹坦的 prodrug,通常与帕洛诺司琼盐酸盐联合使用。 该化合物以磷酸奈妥匹坦氯化氢盐的形式制备,用于静脉注射 。 磷酸奈妥匹坦于 2018 年获得美国食品药品监督管理局批准,并且也已获准在欧盟和加拿大用于医疗目的 .

作用机制

磷酸奈妥匹坦通过作为选择性神经激肽-1 受体拮抗剂发挥作用。给药后,磷酸奈妥匹坦转化为其活性形式奈妥匹坦,其与脑中的神经激肽-1 受体结合。 这种结合抑制了物质 P 的作用,物质 P 是一种参与呕吐反应的神经肽,从而预防了与化疗相关的恶心和呕吐 .

类似化合物:

磷酸帕瑞匹坦: 另一种用于类似适应症的神经激肽-1 受体拮抗剂。

阿瑞匹坦: 一种具有止吐特性的口服神经激肽-1 受体拮抗剂。

罗拉匹坦: 一种长效神经激肽-1 受体拮抗剂,用于预防化疗引起的恶心和呕吐。

比较: 磷酸奈妥匹坦在其作为奈妥匹坦 prodrug 的制剂方面是独一无二的,这使其能够静脉注射。这在需要快速起效的临床环境中具有优势。 与磷酸帕瑞匹坦和阿瑞匹坦相比,磷酸奈妥匹坦具有更长的作用持续时间和更低的注射部位反应发生率 .

准备方法

合成路线和反应条件: 磷酸奈妥匹坦是通过一系列从奈妥匹坦开始的化学反应合成的。合成过程涉及奈妥匹坦的磷酸化,生成磷酸奈妥匹坦。 反应条件通常涉及在受控温度和 pH 条件下使用磷酸化剂,以确保最终产品的稳定性和纯度 .

工业生产方法: 在工业环境中,磷酸奈妥匹坦的生产涉及大型化学反应器,其中反应条件得到精心控制。该过程包括纯化、结晶和干燥等步骤,以获得最终产品纯净形式。 实施质量控制措施以确保药物的一致性和有效性 .

化学反应分析

反应类型: 磷酸奈妥匹坦会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成不同的氧化产物。

还原: 还原反应可以将磷酸奈妥匹坦转化为其还原形式。

取代: 取代反应可能发生在磷酸奈妥匹坦中的官能团被其他基团取代的地方。

常用试剂和条件:

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常采用硼氢化钠或氢化铝锂等还原剂。

取代: 可以使用各种亲核试剂或亲电试剂,具体取决于所需的取代反应。

形成的主要产物: 从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会生成羟基化的衍生物,而还原可能会生成脱磷酸化产物 .

科学研究应用

磷酸奈妥匹坦具有多种科学研究应用,包括:

化学: 用作研究磷酸化反应和 prodrug 激活机制的模型化合物。

生物学: 研究其与神经激肽-1 受体的相互作用及其在调节生物学途径中的作用。

医学: 在临床试验中广泛用于评估其在预防化疗引起的恶心和呕吐方面的有效性。

工业: 用于制药行业开发止吐制剂.

相似化合物的比较

Fosaprepitant: Another neurokinin-1 receptor antagonist used for similar indications.

Aprepitant: An oral neurokinin-1 receptor antagonist with antiemetic properties.

Rolapitant: A long-acting neurokinin-1 receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting.

Comparison: Fosnetupitant is unique in its formulation as a prodrug of netupitant, allowing for intravenous administration. This provides an advantage in clinical settings where rapid onset of action is required. Compared to fosaprepitant and aprepitant, this compound has a longer duration of action and a lower incidence of injection site reactions .

属性

IUPAC Name |

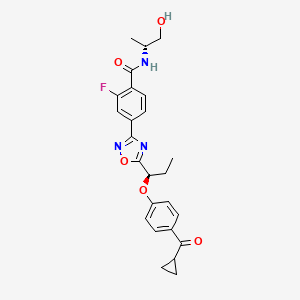

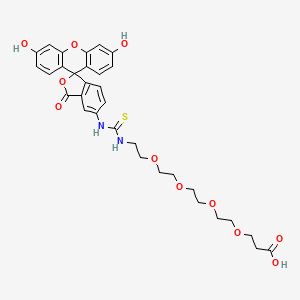

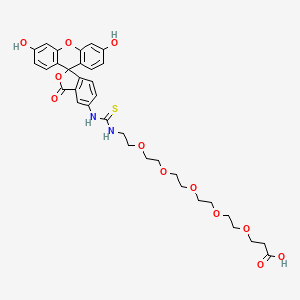

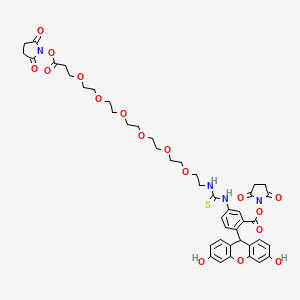

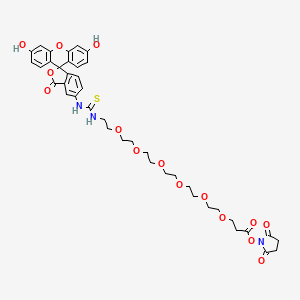

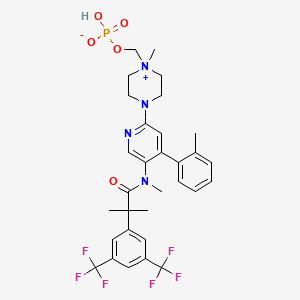

[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35F6N4O5P/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIYEEMJNBKMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35F6N4O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027641 | |

| Record name | Fosnetupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The fosnetupitant in this drug combination is a selective P/neurokinin-1 (NK-1) receptor antagonist. [Netupitant], the active moiety of fosnetupitant, is a selective neurokinin 1 (NK1) receptor antagonist with antiemetic activity. Netupitant competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP), which results in the prevention of chemotherapy-induced nausea and vomiting (CINV). Substance P is found in neurons of vagal afferent fibers innervating the brain-stem nucleus tractus solitarii and the area postrema, which contains the chemoreceptor trigger zone (CTZ), and may be present at high levels in response to chemotherapy. The NK-receptor is a G-protein receptor coupled to the inositol phosphate signal-transduction pathway and is found in both the nucleus tractus solitarii and the area postrema. Netupitant demonstrated 92.5% NK1 receptor occupancy at 6 hours, with 76% occupancy at 96 hours. | |

| Record name | Fosnetupitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1703748-89-3 | |

| Record name | Fosnetupitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703748893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosnetupitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosnetupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSNETUPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T672P80L2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of fosnetupitant?

A1: this compound is a water-soluble N-phosphoryloxymethyl prodrug of netupitant. [] After administration, it is rapidly converted to netupitant, which acts as a highly selective and potent antagonist of the neurokinin-1 (NK1) receptor. [, , , , ]

Q2: How does NK1 receptor antagonism contribute to the antiemetic effects of this compound?

A2: The NK1 receptor, primarily bound by the neurotransmitter Substance P, plays a key role in the vomiting reflex. By blocking NK1 receptors, netupitant disrupts Substance P signaling, effectively preventing both acute and delayed nausea and vomiting. [, , , , ]

Q3: Is this compound typically used alone for chemotherapy-induced nausea and vomiting (CINV) prevention?

A3: this compound is most effective when used as part of a combination antiemetic regimen. It is commonly administered alongside a 5-HT3 receptor antagonist, such as palonosetron, and dexamethasone. [, , , , , , , ] This triple combination therapy targets multiple pathways involved in CINV, providing broader and more effective symptom control.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don't explicitly mention the molecular formula and weight of this compound, they consistently highlight its role as a prodrug of netupitant. [, , ] To accurately determine these values, referring to comprehensive chemical databases or the drug's full monograph would be necessary.

Q5: What is known about the stability of this compound in intravenous solutions?

A5: Research indicates that this compound demonstrates good stability in intravenous solutions, a key factor contributing to its development as an intravenous formulation. [, , ] This stability allows for easier handling and administration compared to other intravenous NK1 receptor antagonists that may require specific excipients or complex formulations to maintain solubility.

Q6: Does this compound exhibit any catalytic properties?

A6: The research focuses on the antiemetic properties of this compound stemming from its NK1 receptor antagonism. There is no mention of any catalytic properties associated with this compound. [1-20] The primary focus of the provided research is its application as an antiemetic agent in managing CINV.

Q7: Have computational chemistry techniques been employed in this compound research?

A7: While the provided abstracts do not delve into the specifics of computational chemistry techniques used in this compound research, they highlight the development of this compound as a water-soluble prodrug of netupitant. [, ] It's highly likely that computational methods played a role in designing this compound to achieve desired pharmacological properties such as improved water solubility and conversion to the active netupitant.

Q8: How does the structure of this compound contribute to its improved properties over netupitant for intravenous administration?

A8: this compound is specifically designed as a water-soluble prodrug of netupitant. [] While the exact structural modifications are not elaborated on in the abstracts, it can be inferred that the addition of a phosphoryloxymethyl group enhances its water solubility. [, ] This improved solubility allows for the formulation of this compound without the need for excipients that could potentially cause hypersensitivity or infusion-site reactions, a common problem with other intravenous NK1 receptor antagonists. [, ]

Q9: What are the advantages of the this compound formulation in intravenous (IV) NEPA?

A9: The this compound solution in IV NEPA is specifically designed to address the drawbacks associated with other IV NK1 receptor antagonists. It does not contain allergenic excipients, surfactants, emulsifiers, or solubility enhancers, which are often associated with hypersensitivity and infusion-site reactions. [, , ] This results in a favorable safety profile, as demonstrated in clinical trials where IV NEPA showed no associated hypersensitivity or injection-site reactions. [, ]

Q10: How is this compound metabolized in the body?

A10: While specific metabolic pathways are not detailed in the abstracts, it is stated that this compound is rapidly converted to netupitant after administration. [, ] This conversion is essential for its pharmacological activity as netupitant acts as the NK1 receptor antagonist. [, , , , ]

Q11: How does the pharmacokinetic profile of this compound compare to other NK1 receptor antagonists?

A11: this compound exhibits a long half-life of approximately 70 hours, contributing to its sustained antiemetic effect. [, ] This prolonged duration of action allows for a single-dose administration of IV NEPA to provide up to 5 days of CINV prevention. [, , , , ]

Q12: What is the evidence supporting the efficacy of this compound in preventing CINV?

A12: Numerous clinical trials, including Phase III studies, have demonstrated the efficacy of this compound in combination with palonosetron and dexamethasone for the prevention of CINV. [, , , , , , , ] These studies consistently report high complete response rates (no emesis and no rescue medication) in both the acute and delayed phases of CINV, confirming its effectiveness in a clinical setting.

Q13: What is the overall safety profile of this compound?

A13: Clinical trials indicate that this compound, when used as part of the IV NEPA formulation, exhibits a favorable safety profile. [, , , , , ] Notably, it has a low risk of injection-site reactions and hypersensitivity, unlike some other intravenous NK1 receptor antagonists. [, , , ] The most common adverse events associated with IV NEPA are generally mild to moderate and similar to those observed with oral NEPA, including headache and constipation. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。